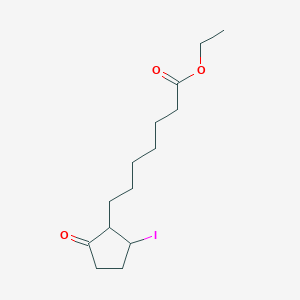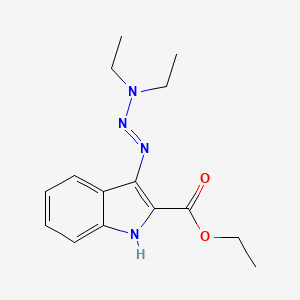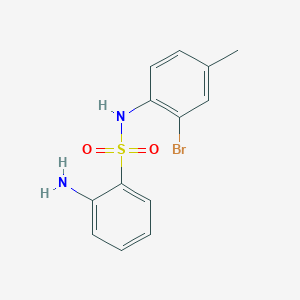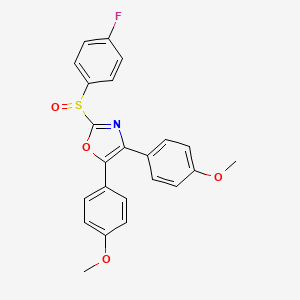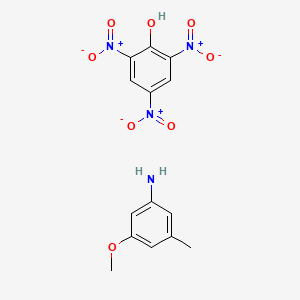
3-Methoxy-5-methylaniline;2,4,6-trinitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Methoxy-5-methylaniline: This compound can be synthesized through the nitration of 3-methoxytoluene followed by reduction. The nitration process involves the use of nitric acid and sulfuric acid as reagents, while the reduction step typically employs hydrogen gas in the presence of a palladium catalyst.
2,4,6-Trinitrophenol: This compound is synthesized through the nitration of phenol using a mixture of concentrated nitric acid and sulfuric acid. The reaction is highly exothermic and requires careful temperature control to prevent decomposition.
Industrial Production Methods
3-Methoxy-5-methylaniline: Industrial production involves the same nitration and reduction steps but on a larger scale. The process is optimized for yield and purity, with continuous monitoring of reaction conditions.
2,4,6-Trinitrophenol: Industrial production involves the controlled nitration of phenol in large reactors, with stringent safety measures due to the explosive nature of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Both 3-Methoxy-5-methylaniline and 2,4,6-trinitrophenol can undergo oxidation reactions. For example, 3-Methoxy-5-methylaniline can be oxidized to form quinone derivatives.
Reduction: 2,4,6-Trinitrophenol can be reduced to form aminophenol derivatives.
Substitution: Both compounds can undergo electrophilic and nucleophilic substitution reactions. For instance, 3-Methoxy-5-methylaniline can undergo electrophilic aromatic substitution to introduce various substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Common reagents include halogens for electrophilic substitution and nucleophiles such as amines for nucleophilic substitution.
Major Products
Oxidation: Quinone derivatives from 3-Methoxy-5-methylaniline.
Reduction: Aminophenol derivatives from 2,4,6-trinitrophenol.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Both compounds are used as intermediates in the synthesis of more complex organic molecules.
Catalysis: 3-Methoxy-5-methylaniline is used in catalytic reactions due to its ability to donate electrons.
Biology
Enzyme Inhibition: 2,4,6-Trinitrophenol is known to inhibit certain enzymes, making it useful in biochemical studies.
Medicine
Drug Development: Both compounds are investigated for their potential use in developing new pharmaceuticals.
Industry
Explosives: 2,4,6-Trinitrophenol is used in the manufacture of explosives due to its high energy content.
Dyes and Pigments: 3-Methoxy-5-methylaniline is used in the production of dyes and pigments.
Mécanisme D'action
Molecular Targets and Pathways
3-Methoxy-5-methylaniline: Acts as an electron donor in catalytic reactions, interacting with various substrates to facilitate chemical transformations.
2,4,6-Trinitrophenol: Inhibits enzymes by interacting with their active sites, disrupting normal biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methoxy-4-methylaniline: Similar structure but different substitution pattern on the aromatic ring.
2,4-Dinitrophenol: Similar nitroaromatic compound but with two nitro groups instead of three.
Uniqueness
3-Methoxy-5-methylaniline: Unique due to its specific substitution pattern, which affects its reactivity and applications.
2,4,6-Trinitrophenol: Unique due to its high energy content and explosive properties, making it distinct from other nitroaromatic compounds.
Propriétés
Numéro CAS |
89444-83-7 |
|---|---|
Formule moléculaire |
C14H14N4O8 |
Poids moléculaire |
366.28 g/mol |
Nom IUPAC |
3-methoxy-5-methylaniline;2,4,6-trinitrophenol |
InChI |
InChI=1S/C8H11NO.C6H3N3O7/c1-6-3-7(9)5-8(4-6)10-2;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3-5H,9H2,1-2H3;1-2,10H |
Clé InChI |
KYWGUBRZVDCQKS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)OC)N.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


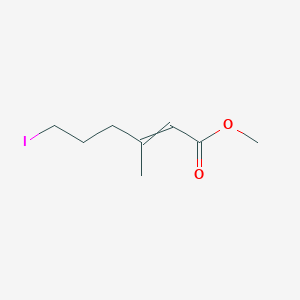

![4-{2-[4-(4-Cyanobut-3-yn-1-yl)phenyl]ethyl}benzonitrile](/img/structure/B14402525.png)

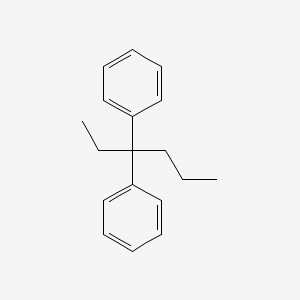
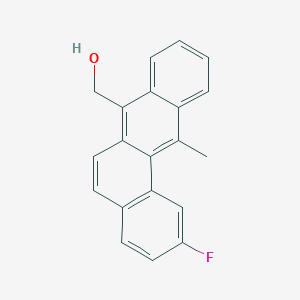
![N-Butyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14402549.png)
![Ethyl 2-[(acetyloxy)methyl]butanoate](/img/structure/B14402552.png)
![1,3-Bis[(morpholin-4-yl)methyl]-3-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B14402559.png)
![1-Methyl-N-(4-nitrophenyl)-1,1-bis[(propan-2-yl)oxy]silanamine](/img/structure/B14402560.png)
